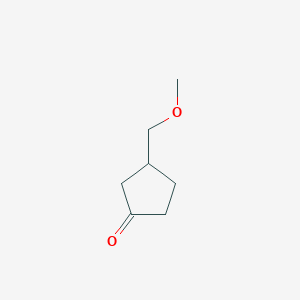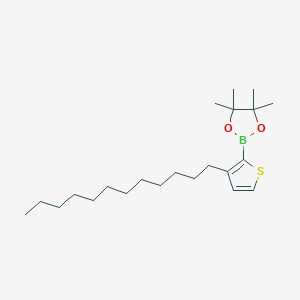
6,6-Dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine
説明
Synthesis Analysis
The synthesis of similar compounds has been documented in the literature . For instance, a series of 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives has been synthesized and characterized using various spectral techniques . The reaction mixture was stirred for 4 hours at 25–30 °C .科学的研究の応用
Antifolate Activity and Antitumor Agents
A study by Gangjee et al. (1995) explored novel inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii. The research designed and synthesized twenty 6-substituted 2,4-diaminotetrahydroquinazolines, including variations with 6,6-Dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine structures, which showed significant potency and selectivity against T. gondii DHFR. This study emphasizes the potential of these compounds as antitumor agents due to their inhibitory effects on the growth of tumor cells at very low concentrations (Gangjee et al., 1995). Read more.
Chelate Synthesis and Complex Formation
Dorokhov and Present (1994) reported on the synthesis of tetrahydroquinazoline systems from ketene aminal via its diphenylboron chelate, leading to derivatives that can be used for the preparation of boron chelate complexes. This work demonstrates the versatility of tetrahydroquinazolin-2-amine derivatives in synthesizing complex chemical structures, which could have applications in creating new materials or in catalysis (Dorokhov & Present, 1994). Read more.
Fluorescent Sensing of Metal Ions
Jinlai et al. (2016) developed a novel tetrahydroquinazolin-2-amine-based high selective fluorescent sensor for Zn2+, synthesized from nopinone. The sensor showed enhanced fluorescence in the presence of Zn2+ and demonstrated potential for detecting Zn2+ in fruits, showcasing the utility of 6,6-Dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine derivatives in environmental and food safety applications (Jinlai et al., 2016). Read more.
Anticancer Activity
Sirisoma et al. (2009) identified N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and efficacious anticancer agent with high blood-brain barrier penetration. This compound, closely related to the chemical class of 6,6-Dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine, highlights the potential of these derivatives in developing treatments for brain tumors due to their ability to cross the blood-brain barrier (Sirisoma et al., 2009). Read more.
特性
IUPAC Name |
6,6-dimethyl-7,8-dihydro-5H-quinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-10(2)4-3-8-7(5-10)6-12-9(11)13-8/h6H,3-5H2,1-2H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOYTYYLRFKVNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=NC(=NC=C2C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



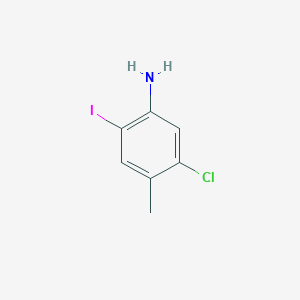
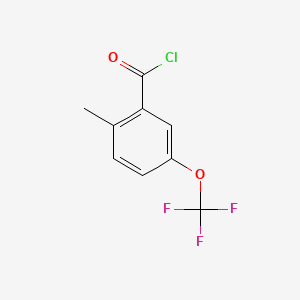
![4-Chloroisothiazolo[5,4-D]pyrimidine](/img/structure/B1427139.png)
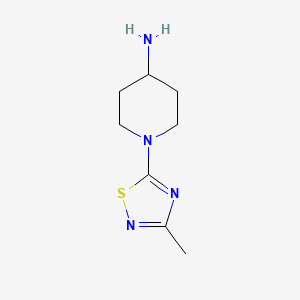
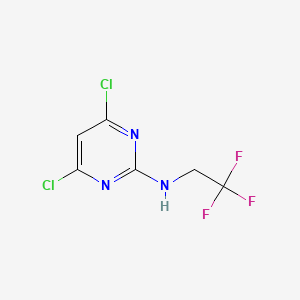
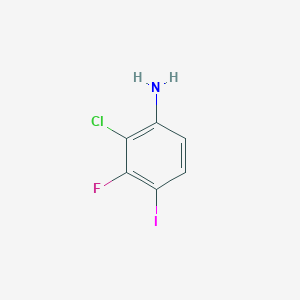
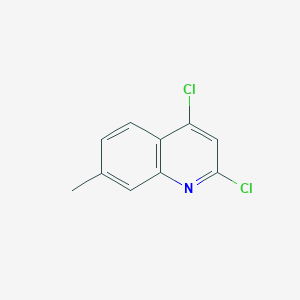
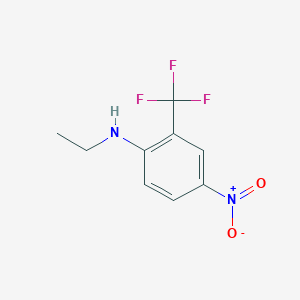
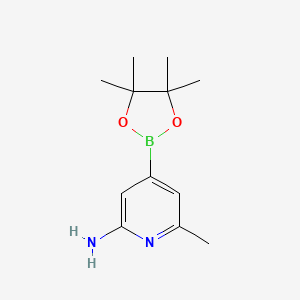
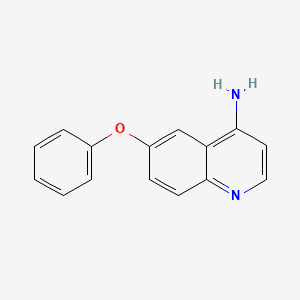
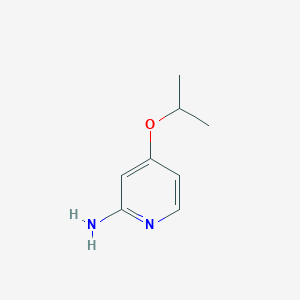
![4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine](/img/structure/B1427155.png)
